molecular formula C24H31NO B11647615 2-ethyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one

2-ethyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one

Cat. No.: B11647615
M. Wt: 349.5 g/mol
InChI Key: VYBFFTOERBODNM-UHFFFAOYSA-N
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Description

2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as aniline derivatives and ketones, followed by cyclization and alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE: shares structural similarities with other tetrahydroquinoline derivatives.

    2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE: A simpler analog with similar core structure.

    2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPANE: Another analog with a different alkyl chain length.

Uniqueness

The uniqueness of 2-ETHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

IUPAC Name

2-ethyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one

InChI

InChI=1S/C24H31NO/c1-6-18(7-2)22(26)25-21-16-12-11-15-20(21)24(5,17-23(25,3)4)19-13-9-8-10-14-19/h8-16,18H,6-7,17H2,1-5H3

InChI Key

VYBFFTOERBODNM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3

Origin of Product

United States

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